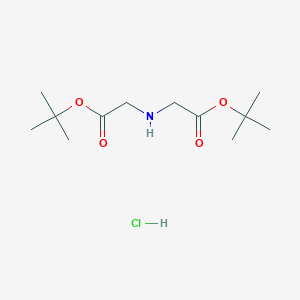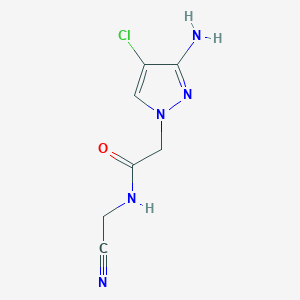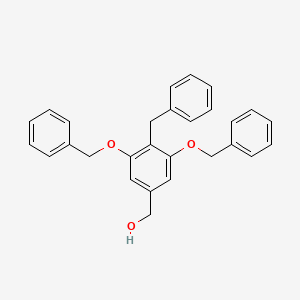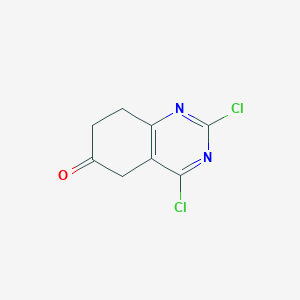![molecular formula C6H7N5S B13075753 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains both a thiadiazole and a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with a suitable thiadiazole derivative. One common method involves the use of 1,2,5-thiadiazole-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1H-pyrazol-4-amine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(1,3,4-Thiadiazol-2-yl)methyl]-1H-pyrazol-4-amine
- 1-[(1,2,4-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine
- 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine
Uniqueness
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to the specific positioning of the thiadiazole ring, which can influence its electronic properties and biological activity. The presence of the 1,2,5-thiadiazole ring can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .
Eigenschaften
Molekularformel |
C6H7N5S |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
1-(1,2,5-thiadiazol-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H7N5S/c7-5-1-8-11(3-5)4-6-2-9-12-10-6/h1-3H,4,7H2 |
InChI-Schlüssel |
SJUYUBOJEZRZJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CC2=NSN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
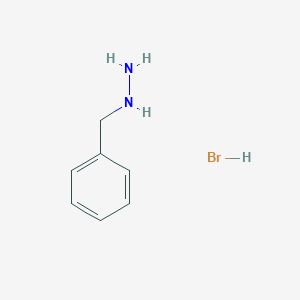
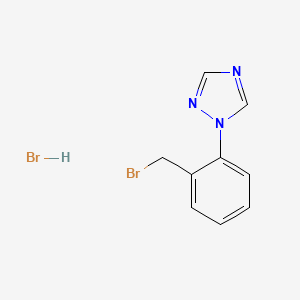
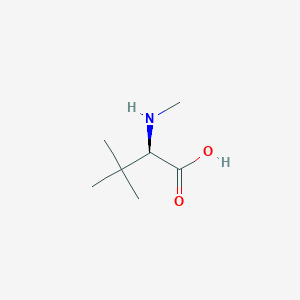



![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)
